Physicochemical characteristics of 1,2-Dimethoxy-3-ethyl-6-fluorobenzene
Physicochemical characteristics of 1,2-Dimethoxy-3-ethyl-6-fluorobenzene
An In-depth Technical Guide to the Physicochemical Characterization of 1,2-Dimethoxy-3-ethyl-6-fluorobenzene
Introduction
1,2-Dimethoxy-3-ethyl-6-fluorobenzene (C₁₀H₁₃FO₂) is a substituted aromatic compound with potential applications as an intermediate in the synthesis of novel pharmaceutical agents and fine chemicals. Its unique substitution pattern, featuring two electron-donating methoxy groups, an alkyl group, and an electron-withdrawing fluorine atom, suggests a nuanced electronic and steric profile that warrants a thorough physicochemical investigation. Understanding these core characteristics is paramount for researchers in drug development and process chemistry to predict its reactivity, solubility, metabolic pathways, and formulation suitability.
This guide provides a comprehensive framework for the complete physicochemical characterization of this novel compound. Rather than merely listing data points, we will explore the causality behind the selection of analytical methodologies, grounding our approach in established principles of chemical analysis. The protocols described herein are designed as self-validating systems to ensure the generation of robust and reliable data for critical research and development decisions.
Part 1: Molecular Structure and Identity Confirmation
The foundational step in characterizing any new chemical entity is the unambiguous confirmation of its molecular structure. The predicted structure and basic molecular information for 1,2-Dimethoxy-3-ethyl-6-fluorobenzene are summarized below.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₃FO₂ |
| Molecular Weight | 184.21 g/mol |
| IUPAC Name | 1,2-Dimethoxy-3-ethyl-6-fluorobenzene |
| CAS Number | Not available |
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is the gold standard for determining the molecular weight of a compound and providing initial structural clues through fragmentation analysis.
Causality of Method Selection: Electron Ionization (EI) is chosen for its ability to produce a clear molecular ion peak (M+) and a rich, reproducible fragmentation pattern, which serves as a "fingerprint" for the molecule. This is particularly useful for structural elucidation of small organic molecules.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
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GC System Configuration:
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Injector: Split/splitless, set to 250°C.
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Column: A non-polar column, such as a 30 m x 0.25 mm DB-5ms or equivalent, is ideal for separating aromatic compounds.
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Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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-
MS Detector Configuration:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 400.
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Source Temperature: 230°C.
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-
Analysis: Inject 1 µL of the sample. The resulting total ion chromatogram (TIC) will show the retention time of the compound, and the mass spectrum at that peak will provide mass-to-charge ratio data.
Predicted Spectral Data:
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Molecular Ion (M+): A prominent peak at m/z = 184, confirming the molecular weight.
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Key Fragments: Expect losses of common functional groups:
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m/z = 169 (M+ - CH₃)
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m/z = 155 (M+ - C₂H₅)
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m/z = 153 (M+ - OCH₃)
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Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR provides the definitive connectivity map of the molecule. A suite of experiments (¹H, ¹³C, ¹⁹F) is required for full characterization.
Causality of Method Selection:
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¹H NMR: Identifies the number and environment of hydrogen atoms.
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¹³C NMR: Identifies the number and type of carbon atoms.
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¹⁹F NMR: Directly observes the fluorine atom, providing crucial information about its electronic environment and couplings to nearby protons.
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
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Acquisition:
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Acquire a standard ¹H NMR spectrum.
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Acquire a proton-decoupled ¹⁹F NMR spectrum.
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Predicted Spectral Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling | Assignment |
| ¹H | ~ 6.8 - 7.2 | Doublet of doublets (dd) | Aromatic H |
| ~ 6.7 - 7.1 | Doublet of doublets (dd) | Aromatic H | |
| ~ 3.8 - 3.9 | Singlet (s) | Methoxy (-OCH₃) | |
| ~ 3.7 - 3.8 | Singlet (s) | Methoxy (-OCH₃) | |
| ~ 2.6 - 2.8 | Quartet (q), J ≈ 7.6 Hz | Ethyl (-CH₂CH₃) | |
| ~ 1.1 - 1.3 | Triplet (t), J ≈ 7.6 Hz | Ethyl (-CH₂CH₃) | |
| ¹³C | ~ 150 - 160 | Doublet (d), ¹JCF ≈ 245 Hz | C-F |
| ~ 145 - 155 | Singlet (s) | C-OCH₃ | |
| ~ 140 - 150 | Singlet (s) | C-OCH₃ | |
| ~ 120 - 130 | Doublet (d) | Aromatic C-H | |
| ~ 110 - 120 | Doublet (d) | Aromatic C-H | |
| ~ 115 - 125 | Singlet (s) | C-C₂H₅ | |
| ~ 55 - 65 | Singlet (s) | -OCH₃ | |
| ~ 55 - 65 | Singlet (s) | -OCH₃ | |
| ~ 20 - 30 | Singlet (s) | -CH₂CH₃ | |
| ~ 10 - 15 | Singlet (s) | -CH₂CH₃ | |
| ¹⁹F | ~ -110 to -140 | Multiplet | Ar-F |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.
Causality of Method Selection: This technique is highly sensitive to the vibrational frequencies of specific covalent bonds, providing direct evidence for the presence of C-O (ether), C-F, aromatic C=C, and aliphatic/aromatic C-H bonds. Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique that requires minimal sample preparation.[1]
Experimental Protocol: FT-IR-ATR
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Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
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Background: Record a background spectrum of the clean, empty ATR crystal.
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Sample Analysis: Place a small drop of the liquid sample (or a few crystals if solid) directly onto the ATR crystal.
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Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
Predicted Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2960 - 2850 | C-H Stretch | Aliphatic (Ethyl, Methoxy) |
| 1600, 1500 | C=C Stretch | Aromatic Ring |
| 1250 - 1000 | C-O Stretch | Aryl Ether |
| 1200 - 1100 | C-F Stretch | Aryl Fluoride |
Part 2: Core Physicochemical Properties
These fundamental properties govern the compound's behavior in various physical states and are critical for handling, formulation, and process design.
Melting and Boiling Point
The melting and boiling points provide information about the purity of the compound and the strength of its intermolecular forces. Given its predicted structure, the compound is likely a liquid at room temperature.
Predicted Properties:
| Property | Predicted Range | Justification |
| Melting Point | < 25 °C | Similar to 1,2-dimethoxybenzene (22-23°C).[2] The asymmetry and ethyl group may disrupt crystal packing, further lowering the melting point compared to highly symmetrical molecules. |
| Boiling Point | 210 - 230 °C | Higher than ethylbenzene (~136°C) and fluorobenzene (85°C) due to increased molecular weight and polarity from methoxy groups.[3][4] Comparable to or slightly higher than 1,2-dimethoxybenzene (206-207°C).[2][5] |
Experimental Protocol: Boiling Point Determination (Distillation)
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Apparatus: Assemble a simple distillation apparatus with a heating mantle, a round-bottom flask, a condenser, and a collection flask. Use a calibrated thermometer with the bulb placed just below the side arm of the distillation head.
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Procedure: Place 5-10 mL of the sample in the distillation flask with boiling chips. Heat the flask gently.
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Measurement: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the measured atmospheric pressure.
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Validation: Calibrate the thermometer against a known standard, such as pure water (100°C at 1 atm).
Caption: Workflow for Boiling Point Determination.
Solubility Profile
Solubility is a critical parameter in drug development, influencing absorption, distribution, and formulation. A comprehensive profile should be generated in a range of pharmaceutically relevant solvents.
Causality of Solvent Selection: Solvents are chosen to represent a spectrum of polarities and hydrogen bonding capabilities.
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Water: Represents the physiological environment.
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Phosphate-Buffered Saline (PBS): Simulates physiological pH.
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Ethanol: A common polar, protic co-solvent.
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Dimethyl Sulfoxide (DMSO): A polar, aprotic solvent used for stock solutions.
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Hexane: A non-polar solvent to assess lipophilicity.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
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Preparation: Add an excess amount of the compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected solvent.
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Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
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Separation: Centrifuge the vials to pellet the excess, undissolved solid/liquid.
-
Quantification: Carefully withdraw an aliquot from the supernatant. Dilute the aliquot with a suitable mobile phase and analyze the concentration using a validated HPLC-UV method.
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound in that solvent.
Predicted Solubility Profile:
| Solvent | Polarity | Predicted Solubility |
| Water | High | Very Low / Insoluble |
| PBS (pH 7.4) | High | Very Low / Insoluble |
| Ethanol | Medium | Soluble / Miscible |
| DMSO | High (Aprotic) | Soluble / Miscible |
| Hexane | Non-polar | Soluble / Miscible |
Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its drug-like properties, such as membrane permeability and metabolic stability.
Predicted LogP: ~3.0 - 4.0. The presence of the ethyl group and the aromatic ring contributes significantly to lipophilicity, which is only partially offset by the polar methoxy and fluoro groups.
Experimental Protocol: HPLC-Based LogP Estimation
Causality of Method Selection: This method is faster and requires less material than the traditional shake-flask method. It correlates the retention time of a compound on a reverse-phase HPLC column with the known LogP values of a set of standard compounds.
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System: HPLC with a C18 column and a UV detector.
-
Mobile Phase: A gradient of methanol and water is typically used.
-
Standards: Prepare a solution containing a mixture of standards with known LogP values (e.g., uracil, toluene, naphthalene).
-
Calibration: Inject the standard mixture and record the retention time (t_R) for each compound. Plot log(k) versus the known LogP values, where k = (t_R - t_0) / t_0 (t_0 is the column dead time).
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Sample Analysis: Inject the sample of 1,2-Dimethoxy-3-ethyl-6-fluorobenzene and determine its retention time.
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Calculation: Use the calibration curve to determine the LogP value corresponding to the sample's retention time.
Caption: HPLC-Based Workflow for LogP Estimation.
Conclusion
The comprehensive characterization of 1,2-Dimethoxy-3-ethyl-6-fluorobenzene requires a multi-faceted analytical approach. By systematically applying the methodologies detailed in this guide—from unambiguous structural confirmation via NMR and MS to the determination of critical physicochemical properties like solubility and LogP—researchers can build a robust data package. This foundational knowledge is indispensable for guiding rational drug design, developing scalable synthetic routes, and formulating effective and stable final products. The emphasis on validated, well-established protocols ensures the integrity and reliability of the data, empowering scientists to make informed decisions and accelerate the journey from discovery to application.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7043, 1,2-Dimethoxybenzene. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10008, Fluorobenzene. Retrieved from [Link]
-
Wikipedia. 1,2-Dimethoxybenzene. Retrieved from [Link]
-
U.S. Environmental Protection Agency (1982). Method 602: Purgeable Aromatics. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (2010). Toxicological Profile for Ethylbenzene. Retrieved from [Link]
-
NIST WebBook. Benzene, 1,2-dimethoxy-. Retrieved from [Link]
-
Freie Universität Berlin, Refubium (2025). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Retrieved from [Link]
-
University of Calgary. Spectroscopy: Infrared Spectra. Retrieved from [Link]
Sources
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. 1,2-Dimethoxybenzene - Wikipedia [en.wikipedia.org]
- 3. Fluorobenzene CAS#: 462-06-6 [m.chemicalbook.com]
- 4. Fluorobenzene | 462-06-6 [chemicalbook.com]
- 5. 91-16-7 CAS MSDS (1,2-Dimethoxybenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
